![molecular formula C10H10O3 B131744 1-(benzo[d][1,3]dioxol-5-yl)propan-1-ona CAS No. 28281-49-4](/img/structure/B131744.png)
1-(benzo[d][1,3]dioxol-5-yl)propan-1-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 3,4-metilenodioxipropiofenona tiene una amplia gama de aplicaciones en la investigación científica :
Química: Sirve como precursor en la síntesis de varios derivados sustituidos de la metilenodioxifeniletilamina.
Industria: Se utiliza en la producción de aceites esenciales y otros compuestos aromáticos.
Mecanismo De Acción
El mecanismo por el cual la 3,4-metilenodioxipropiofenona ejerce sus efectos implica su interacción con dianas y vías moleculares específicas . El grupo metilenodioxi juega un papel crucial en su reactividad, permitiéndole participar en varios procesos bioquímicos. Su capacidad para inhibir la acetilcolinesterasa es particularmente notable, ya que esta enzima participa en la descomposición de la acetilcolina, un neurotransmisor .
Análisis Bioquímico
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins . For instance, it has been used in the synthesis of indole-based compounds, which are known to interact with tubulin, a protein involved in cell division
Cellular Effects
Some studies have suggested that it may have anticancer activity, as it has been found to inhibit the growth of various cancer cell lines . It is thought to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 3,4-metilenodioxipropiofenona se puede sintetizar a través de varios métodos. Un método común implica la reacción de Grignard entre bromuro de etilmagnesio y piperonilonitrilo . Esta reacción normalmente requiere condiciones anhidras y se lleva a cabo bajo una atmósfera inerte para evitar que la humedad interfiera con la reacción.
Métodos de Producción Industrial: En entornos industriales, la síntesis de 3,4-metilenodioxipropiofenona a menudo implica reacciones de acilación que utilizan cloruro e inhibición de la acetilcolinesterasa . Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 3,4-metilenodioxipropiofenona experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar la 3,4-metilenodioxipropiofenona.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean normalmente para reacciones de reducción.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como el bromo o el cloro en condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
La 3,4-metilenodioxipropiofenona se compara a menudo con otros compuestos similares, como la 3,4-metilenodioxifenil-2-propanona (MDP2P) . Si bien ambos compuestos comparten una estructura central similar, la posición del grupo metilenodioxi los diferencia. Esta diferencia en la estructura puede conducir a variaciones en su reactividad química y actividad biológica .
Compuestos Similares:
- 3,4-Metilenodioxifenil-2-propanona (MDP2P)
- 3,4-Metilenodioxifenil etil cetona
- 5-Propanoil-1,3-benzodioxol
En conclusión, la 3,4-metilenodioxipropiofenona es un compuesto versátil con aplicaciones significativas en varios campos de la investigación científica. Su estructura química y reactividad únicas la convierten en una herramienta valiosa para químicos, biólogos e investigadores industriales por igual.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJGSPBFIUTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182532 | |
| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28281-49-4 | |
| Record name | 3′,4′-(Methylenedioxy)propiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propanoyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028281494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28281-49-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PROPANOYL-1,3-BENZODIOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79S7K6SNO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different extraction methods used in the study for obtaining 1-(1,3-Benzodioxol-5-yl)-1-propanone from Asarum sieboldii Miq.?
A1: The study by [] investigated two extraction methods for obtaining volatile oil from Asarum sieboldii Miq.: steam distillation (SD) and ultrasound-assisted extraction (UAE). The researchers found that UAE was significantly more effective at extracting 1-(1,3-Benzodioxol-5-yl)-1-propanone compared to SD. This suggests that UAE may be a preferred method for obtaining this compound and potentially other related compounds from Asarum sieboldii Miq., especially if higher yields are desired. The enhanced extraction efficiency of UAE could be attributed to its ability to disrupt cell walls and improve mass transfer, leading to a greater release of volatile compounds like 1-(1,3-Benzodioxol-5-yl)-1-propanone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


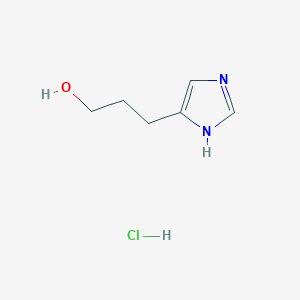
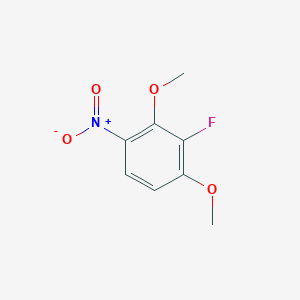
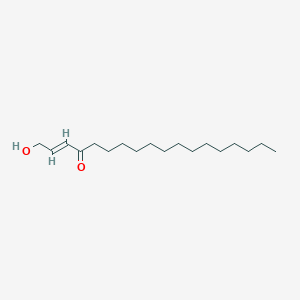

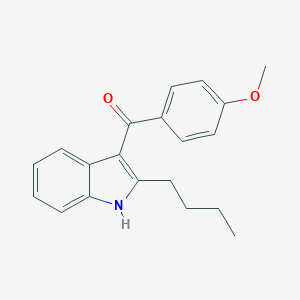
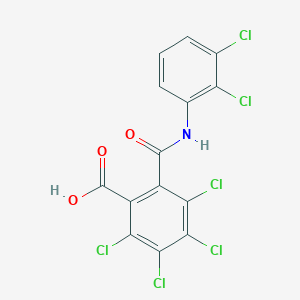
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
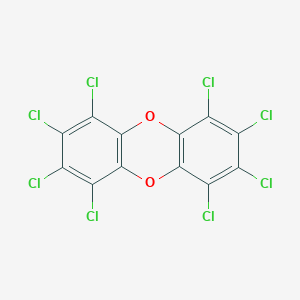


![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)

